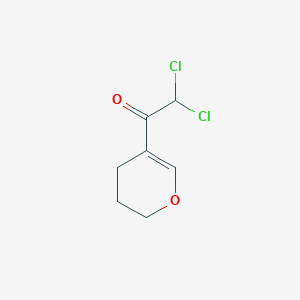
2,2-Dichloro-1-(3,4-dihydro-2H-pyran-5-YL)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-(3,4-dihydro-2H-pyran-5-YL)-ethanone is an organic compound characterized by the presence of two chlorine atoms and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(3,4-dihydro-2H-pyran-5-YL)-ethanone typically involves the reaction of 3,4-dihydro-2H-pyran with a chlorinating agent under controlled conditions. One common method is the use of thionyl chloride (SOCl2) in the presence of a base to facilitate the chlorination process. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of catalysts and optimized reaction parameters can further enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(3,4-dihydro-2H-pyran-5-YL)-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2,2-Dichloro-1-(3,4-dihydro-2H-pyran-5-YL)-ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(3,4-dihydro-2H-pyran-5-YL)-ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-1-(3,4-dihydro-2H-pyran-4-YL)-ethanone
- 2,2-Dichloro-1-(3,4-dihydro-2H-pyran-6-YL)-ethanone
Uniqueness
2,2-Dichloro-1-(3,4-dihydro-2H-pyran-5-YL)-ethanone is unique due to its specific substitution pattern on the pyran ring, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
83124-79-2 |
|---|---|
Molecular Formula |
C7H8Cl2O2 |
Molecular Weight |
195.04 g/mol |
IUPAC Name |
2,2-dichloro-1-(3,4-dihydro-2H-pyran-5-yl)ethanone |
InChI |
InChI=1S/C7H8Cl2O2/c8-7(9)6(10)5-2-1-3-11-4-5/h4,7H,1-3H2 |
InChI Key |
HVNJPUJYAXTLIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=COC1)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















